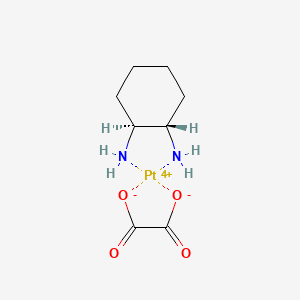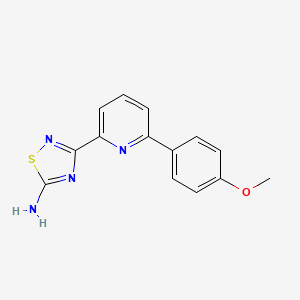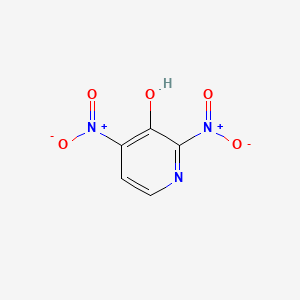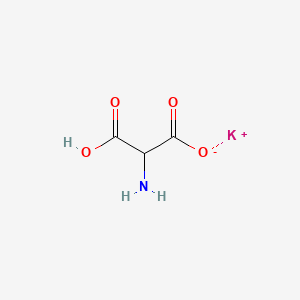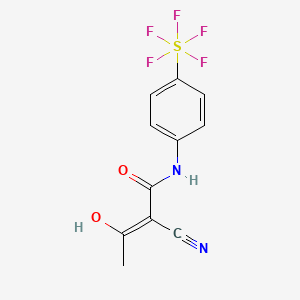
(Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a cyano group, a hydroxy group, and a pentafluoro-l6-sulfaneyl phenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using oxidizing agents.
Attachment of the pentafluoro-l6-sulfaneyl phenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Primary amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-Cyano-3-hydroxy-N-(4-fluorophenyl)but-2-enamide: Similar structure but with a fluorophenyl group instead of a pentafluoro-l6-sulfaneyl phenyl group.
(Z)-2-Cyano-3-hydroxy-N-(4-chlorophenyl)but-2-enamide: Contains a chlorophenyl group.
Uniqueness
The presence of the pentafluoro-l6-sulfaneyl phenyl group in (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C11H9F5N2O2S |
|---|---|
Molekulargewicht |
328.26 g/mol |
IUPAC-Name |
(Z)-2-cyano-3-hydroxy-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C11H9F5N2O2S/c1-7(19)10(6-17)11(20)18-8-2-4-9(5-3-8)21(12,13,14,15)16/h2-5,19H,1H3,(H,18,20)/b10-7- |
InChI-Schlüssel |
HFGSBBGZMQTNPT-YFHOEESVSA-N |
Isomerische SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F)/O |
Kanonische SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

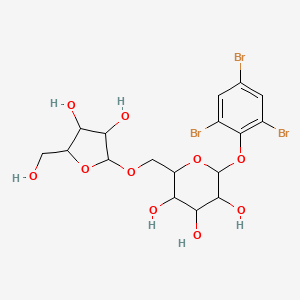
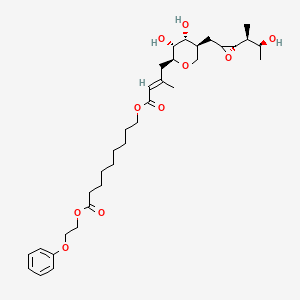

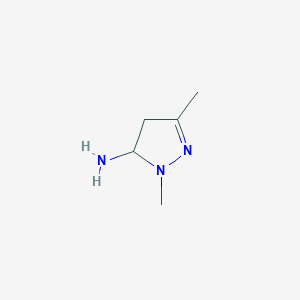
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
